4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Description
Molecular Structure Analysis
The molecular formula of this compound is C20H15FN2O4S . It has an average mass of 398.408 Da and a mono-isotopic mass of 398.073669 Da . The structure of this compound is complex, with multiple rings and functional groups, including an oxazepine ring and a benzenesulfonamide group.Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
- A study by Pişkin, Canpolat, and Öztürk (2020) introduced new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for potential use in photodynamic therapy, showing good fluorescence properties and high singlet oxygen quantum yield, which are crucial for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Neurodegenerative Disease Imaging
- Cui et al. (2012) developed novel ¹⁸F-labeled benzoxazole derivatives, including a benzenesulfonamide moiety, as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease, indicating their utility in neurodegenerative disease research (Cui et al., 2012).
Antimicrobial and Antifungal Activity
- Zareef et al. (2007) synthesized new benzenesulfonamides bearing the 1,3,4-oxadiazole moiety and evaluated their anti-HIV and antifungal activities, showing potential for antimicrobial research applications (Zareef et al., 2007).
Environmental Contaminant Analysis
- Speltini et al. (2016) described a novel procedure for the simultaneous determination of benzotriazole, benzothiazole, and benzenesulfonamide compounds in soil, highlighting the role of benzenesulfonamide derivatives in environmental sciences (Speltini et al., 2016).
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O5S/c1-3-29-20-11-9-15(13-17(20)23)31(27,28)24-14-8-10-19-16(12-14)22(26)25(2)18-6-4-5-7-21(18)30-19/h4-13,24H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFBAFYTWXCFSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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